![molecular formula C15H13N3O3 B11843709 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine CAS No. 183365-21-1](/img/structure/B11843709.png)
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and a 4-nitrophenoxy methyl group at the 2nd position further defines its unique chemical structure. Compounds in this family are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce various substituents onto the imidazo[1,2-a]pyridine core. These methods offer high yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazo[1,2-a]pyridine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.
Zolimidine: Another imidazo[1,2-a]pyridine derivative with anti-ulcer properties.
Rifaximin: An antibiotic that contains the imidazo[1,2-a]pyridine core.
Uniqueness
7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-nitrophenoxy methyl group, in particular, differentiates it from other imidazo[1,2-a]pyridine derivatives and may contribute to its unique biological activities.
Properties
CAS No. |
183365-21-1 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
7-methyl-2-[(4-nitrophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13N3O3/c1-11-6-7-17-9-12(16-15(17)8-11)10-21-14-4-2-13(3-5-14)18(19)20/h2-9H,10H2,1H3 |
InChI Key |
IFWBNYKXTJSOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


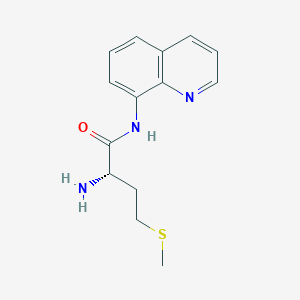

![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)
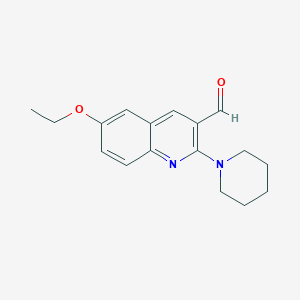
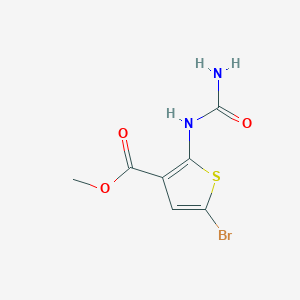
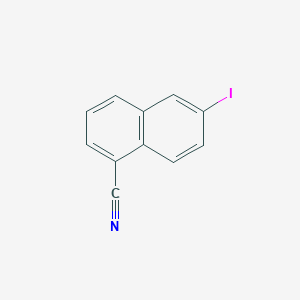


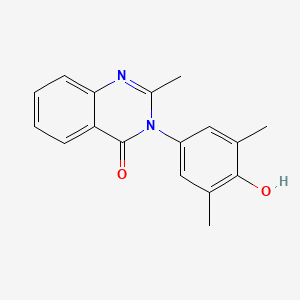
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)



![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)
